Amisulpride hydrochloride

Übersicht

Beschreibung

DAN 2163 Hydrochlorid: , auch bekannt als Amisulpridhydrochlorid, ist ein Dopamin-D2/D3-Rezeptor-Antagonist. Es wird hauptsächlich zur Behandlung von Schizophrenie und anderen psychotischen Störungen eingesetzt. Die Verbindung hat eine hohe Affinität zu Dopaminrezeptoren, wodurch sie die dopaminerge Aktivität im Gehirn effektiv modulieren kann .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von DAN 2163 Hydrochlorid umfasst mehrere Schritte, ausgehend von der grundlegenden Benzamidstruktur. Die wichtigsten Schritte umfassen:

Bildung des Benzamidkerns: Dies beinhaltet die Reaktion von 4-Amino-5-Ethylsulfonyl-2-Methoxybenzoesäure mit Thionylchlorid zur Bildung des entsprechenden Säurechlorids.

Amidierung: Das Säurechlorid wird dann mit 2-(Ethylamino)methylpyrrolidin umgesetzt, um das Benzamidderivat zu bilden.

Hydrochloridbildung: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz durch Behandlung mit Salzsäure.

Industrielle Produktionsmethoden: Die industrielle Produktion von DAN 2163 Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Parameter sind die Temperaturregelung, die Lösungsmittelwahl und Reinigungstechniken wie die Umkristallisation .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: DAN 2163 Hydrochlorid kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom, was zur Bildung von Sulfoxiden und Sulfonen führt.

Reduktion: Die Verbindung kann an der Carbonylgruppe reduziert werden, um den entsprechenden Alkohol zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel wie Brom oder Chlor.

Wichtigste gebildete Produkte:

Sulfoxide und Sulfone: aus Oxidation.

Alkohol-Derivate: aus Reduktion.

Halogenierte Derivate: aus Substitution.

Wissenschaftliche Forschungsanwendungen

Chemie: : DAN 2163 Hydrochlorid wird als Referenzverbindung in Studien verwendet, die Dopaminrezeptor-Antagonisten betreffen. Es hilft, die Struktur-Aktivitäts-Beziehung ähnlicher Verbindungen zu verstehen .

Biologie: : Die Verbindung wird in der Forschung eingesetzt, um die Auswirkungen der Dopaminrezeptor-Antagonisierung auf verschiedene biologische Prozesse zu untersuchen, darunter Neurotransmission und Verhalten .

Medizin: : DAN 2163 Hydrochlorid wird umfassend auf sein therapeutisches Potenzial bei der Behandlung psychiatrischer Störungen wie Schizophrenie und bipolarer Störung untersucht .

Industrie: : Die Verbindung wird bei der Entwicklung neuer Antipsychotika und bei der Formulierung von pharmazeutischen Produkten verwendet .

Wirkmechanismus

DAN 2163 Hydrochlorid übt seine Wirkung aus, indem es selektiv Dopamin-D2- und D3-Rezeptoren antagonisiert. Dies führt zu einer Abnahme der dopaminergen Aktivität, was bei Erkrankungen, die durch eine übermäßige Dopaminaktivität gekennzeichnet sind, wie z. B. Schizophrenie, von Vorteil ist. Die Verbindung interagiert bevorzugt mit limbischen D2-ähnlichen Rezeptoren, die mit der Stimmung und Verhaltensregulation assoziiert sind .

Wirkmechanismus

DAN 2163 hydrochloride exerts its effects by selectively antagonizing dopamine D2 and D3 receptors. This leads to a decrease in dopaminergic activity, which is beneficial in conditions characterized by excessive dopamine activity, such as schizophrenia. The compound preferentially interacts with limbic D2-like receptors, which are associated with mood and behavior regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Haloperidol: Ein weiterer Dopaminrezeptor-Antagonist, der zur Behandlung von Schizophrenie eingesetzt wird.

Risperidon: Atypisches Antipsychotikum mit einem breiteren Rezeptorprofil, einschließlich Serotoninrezeptoren.

Einzigartigkeit: : DAN 2163 Hydrochlorid ist einzigartig in seiner selektiven Antagonisierung von Dopamin-D2- und D3-Rezeptoren mit minimaler Aktivität an anderen Rezeptorstellen. Dieses selektive Profil trägt zu seiner Wirksamkeit und dem geringeren Auftreten von Nebenwirkungen im Vergleich zu anderen Antipsychotika bei .

Eigenschaften

IUPAC Name |

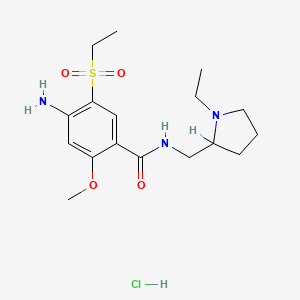

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOYXFDTUMXXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81342-13-4 | |

| Record name | Amisulpride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081342134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMISULPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6N8QV7QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.